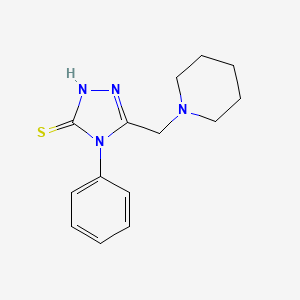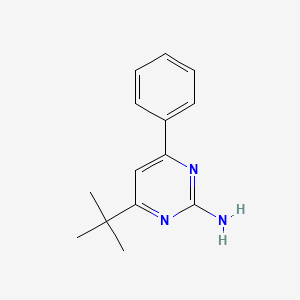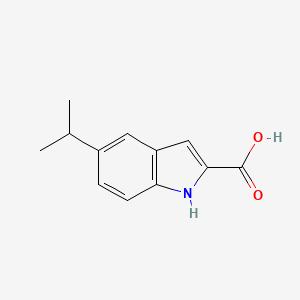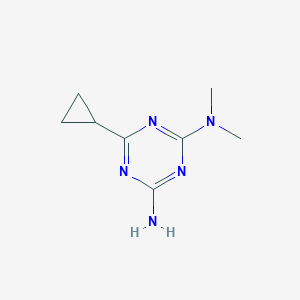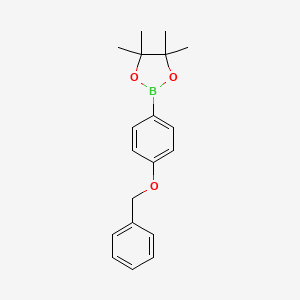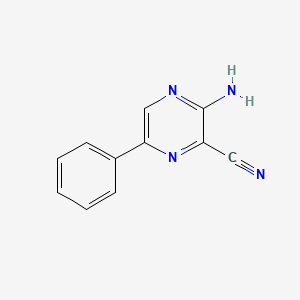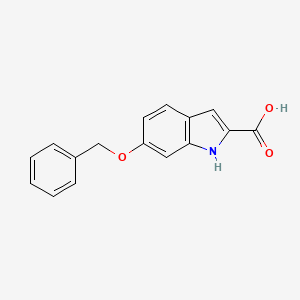
3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is 199.25 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its carboxylic acid group allows for the formation of amide bonds, which are prevalent in drug molecules. The cyclopentane ring, a common motif in natural products, offers a rigid scaffold that can influence the conformational stability of the derived compounds .
Agriculture
The compound’s derivatives could be explored for their potential use as growth promoters or pesticides in agriculture. The carbamoyl group in particular might interact with enzymes or receptors in plants or pests, altering growth patterns or deterring infestation .
Material Science
In material science, the compound could be utilized in the development of new polymers or coatings. Its rigid structure could impart strength and durability when incorporated into polymer chains, while its functional groups offer sites for further chemical modifications .
Environmental Science
Environmental science could benefit from this compound through the creation of biodegradable materials. Its organic structure, combined with appropriate functionalization, could lead to materials that break down more easily in natural environments, reducing pollution .
Biochemistry
Biochemically, this compound could be used as a substrate or inhibitor in enzymatic studies. Its structure is similar to certain amino acids, which means it could interact with enzymes that process these molecules, providing insights into enzyme function and structure .
Pharmacology
Pharmacologically, the compound could be investigated for its therapeutic properties. It might serve as a lead compound in drug discovery, particularly in the search for molecules with novel mechanisms of action due to its unique structure .
Propriétés
IUPAC Name |
3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHNZVQOCCEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395911 |
Source


|
| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
330944-28-0 |
Source


|
| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
